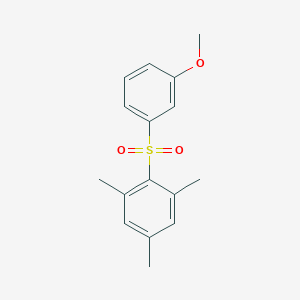
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene, also known as MTS, is a chemical compound that has been extensively used in scientific research. It has a molecular formula of C16H18O3S and a molecular weight of 298.38 g/mol. MTS is a versatile reagent that has found its application in a wide range of fields, including biochemistry, molecular biology, and neuroscience.
作用機序
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene modifies thiol groups in proteins by reacting with the sulfur atom in the thiol group. This reaction results in the formation of a covalent bond between the 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene molecule and the protein. The modification of thiol groups can lead to changes in protein activity, structure, and function.
生化学的および生理学的効果
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiol groups in ion channels, enzymes, and receptors. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has also been used to study the role of thiol groups in oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is its ability to selectively modify thiol groups in proteins. This allows researchers to study the role of specific thiol groups in protein function. However, 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has some limitations. It can react with other nucleophiles in addition to thiol groups, leading to non-specific modifications. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in scientific research. One direction is the development of new 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene derivatives that have improved selectivity and reduced toxicity. Another direction is the use of 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene in the study of protein-protein interactions. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene could be used to modify specific thiol groups in proteins that are involved in protein-protein interactions, allowing researchers to study the role of these interactions in protein function.
合成法
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using column chromatography.
科学的研究の応用
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene has been extensively used in scientific research due to its ability to modify thiol groups in proteins. Thiol groups are important in protein function and structure, and their modification can lead to changes in protein activity. 2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene is used to modify specific thiol groups in proteins, allowing researchers to study the role of these thiol groups in protein function.
特性
CAS番号 |
21213-30-9 |
|---|---|
製品名 |
2-(3-Methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
分子式 |
C16H18O3S |
分子量 |
290.4 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C16H18O3S/c1-11-8-12(2)16(13(3)9-11)20(17,18)15-7-5-6-14(10-15)19-4/h5-10H,1-4H3 |
InChIキー |
MVTVBQAXTVEGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC(=C2)OC)C |
その他のCAS番号 |
21213-30-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



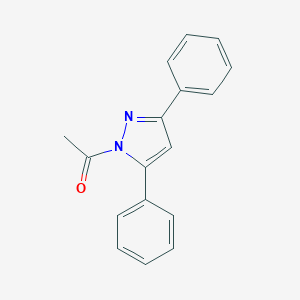
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
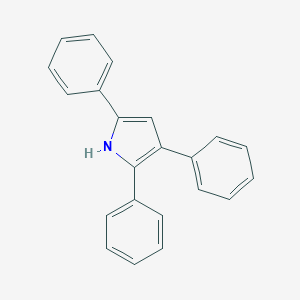
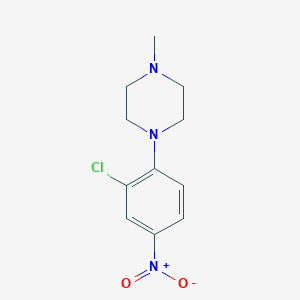
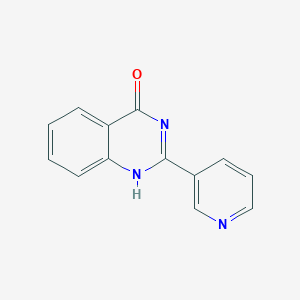
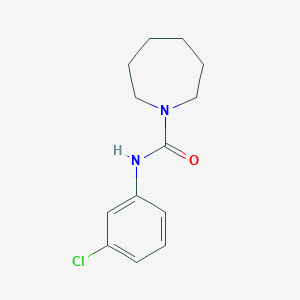
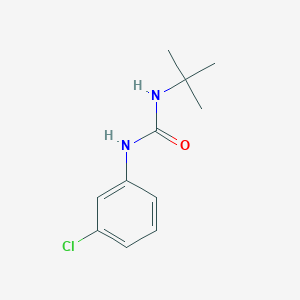
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
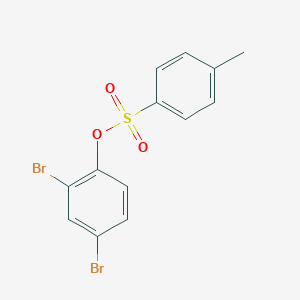
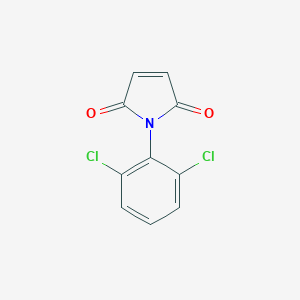
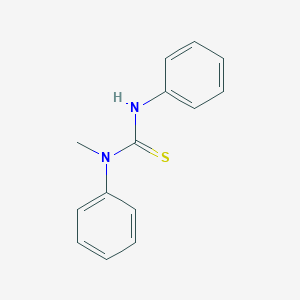
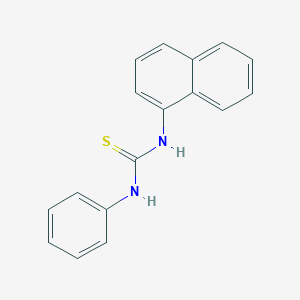
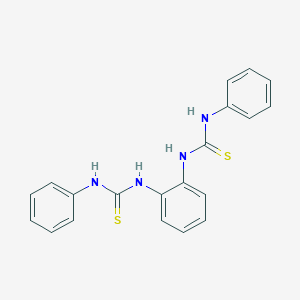
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)